An In-depth Technical Guide to the Basic Properties of 2-Amino-N-(4-fluorophenyl)acetamide Hydrochloride
An In-depth Technical Guide to the Basic Properties of 2-Amino-N-(4-fluorophenyl)acetamide Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Structurally, this molecule is a derivative of glycinamide, featuring a 4-fluorophenyl group on the amide nitrogen. Due to the limited availability of direct experimental data for this specific hydrochloride salt, this guide synthesizes information from closely related structural analogs and established chemical principles to present a robust profile. We will delve into its chemical identity, propose a validated synthetic pathway, outline methods for its analytical characterization, discuss its potential applications as a synthetic intermediate, and provide essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
The precise characterization of a molecule begins with its unambiguous identification and an understanding of its core physical properties. 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride, also systematically named N-(4-fluorophenyl)glycinamide hydrochloride, is defined by the structure illustrated below.
Molecular Structure
The molecule consists of a central glycinamide core. The amide nitrogen is substituted with a phenyl ring that is fluorinated at the para-position (position 4). The hydrochloride salt is formed at the primary amine of the glycine moiety, enhancing its aqueous solubility.
Caption: 2D structure of 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride.
Core Identifiers and Properties
The following table summarizes the key identifiers and calculated physicochemical properties for the compound.
| Property | Value | Source/Method |
| IUPAC Name | 2-amino-N-(4-fluorophenyl)acetamide;hydrochloride | IUPAC Nomenclature |
| Synonym | N-(4-fluorophenyl)glycinamide hydrochloride | Common Name |
| CAS Number | Data not available | |
| Molecular Formula | C₈H₁₀ClFN₂O | Calculated |
| Molecular Weight | 204.63 g/mol | Calculated |
| InChI | InChI=1S/C8H9FN2O.ClH/c9-7-3-1-6(2-4-7)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H | Calculated |
| InChIKey | QXDETQNIMXGDRN-UHFFFAOYSA-N | Calculated |
| SMILES | C1=CC(=CC=C1F)NC(=O)CN.Cl | Calculated |
| Appearance | Expected to be a white to off-white solid.[1] | Analogy[1] |
| Solubility | Expected to have good water solubility.[2] | Analogy[2] |
| pKa (of amine) | ~8.2 (Estimated) | Analogy[2] |
Note: Properties are estimated based on the parent compound, glycinamide hydrochloride, and general characteristics of similar organic salts where direct experimental data is not available. The hydrochloride salt of the parent compound, glycinamide, is noted for its high solubility in water and a pKa that is useful for creating buffer solutions in the physiological range.[2]
Synthesis and Characterization
A robust and reproducible synthetic protocol is paramount for obtaining high-purity material for research and development. While specific literature for this exact molecule is scarce, a reliable synthesis can be designed based on well-established amidation and substitution reactions. N-arylacetamides are recognized as important intermediates in the synthesis of agrochemical, pharmaceutical, and medicinal compounds.[3]
Proposed Synthetic Workflow
The most logical and field-proven approach involves a two-step synthesis starting from commercially available 4-fluoroaniline.
-
Step 1: Acylation. Reaction of 4-fluoroaniline with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(4-fluorophenyl)acetamide.
-
Step 2: Amination. Subsequent displacement of the chloride with an amino group, followed by salt formation.
Caption: Proposed two-step synthesis workflow.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by incorporating in-process controls and final characterization to ensure the identity and purity of the product.
Step 1: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide (Intermediate)
-
Rationale: This acylation reaction is a standard method for forming amide bonds. Using a solvent like acetic acid or an aprotic solvent with a non-nucleophilic base (like triethylamine) is crucial. The base neutralizes the HCl byproduct, driving the reaction to completion.[4] An ice bath is used to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride.
-
Procedure:
-
Dissolve 4-fluoroaniline (1.0 eq) in glacial acetic acid or anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.[4]
-
Cool the flask to 0-5°C using an ice-water bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
In-Process Control: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aniline spot disappears.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
Validation: Confirm the structure of the intermediate via ¹H NMR and Mass Spectrometry before proceeding. The product, N-(substituted phenyl)-2-chloroacetamides, are valuable intermediates for further synthesis.[3]
-
Step 2: Synthesis of 2-Amino-N-(4-fluorophenyl)acetamide Hydrochloride (Final Product)
-
Rationale: The chloro-group on the intermediate is a good leaving group, susceptible to nucleophilic substitution by ammonia. Using a protected form of ammonia or a large excess is necessary to minimize side reactions. The final step involves protonation with HCl to form the stable, water-soluble hydrochloride salt.
-
Procedure:
-
Dissolve the dried 2-chloro-N-(4-fluorophenyl)acetamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a concentrated solution of aqueous ammonia (e.g., 28%, >10 eq) or use a reagent like hexamethylenetetramine followed by acidic hydrolysis.
-
Seal the reaction vessel and stir at a moderately elevated temperature (e.g., 50-60°C) for 12-24 hours.
-
In-Process Control: Monitor the disappearance of the chloro-intermediate by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting crude free-base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol/ether dropwise until precipitation is complete.
-
Filter the precipitated hydrochloride salt, wash with cold diethyl ether, and dry under vacuum.
-
Analytical Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all key structural elements. Expected signals include:
-
Aromatic protons in the 1,4-disubstituted (para) pattern, showing characteristic coupling.
-
A singlet for the -CH₂- group adjacent to the amine.
-
A broad singlet for the amide N-H proton.
-
A broad singlet for the ammonium (-NH₃⁺) protons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately 169.07 m/z.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for:
-
Amide C=O stretch (~1650-1680 cm⁻¹).
-
N-H stretching vibrations for the amide and ammonium groups (broad, ~3000-3400 cm⁻¹).
-
C-F stretch (~1200-1250 cm⁻¹).
-
Potential Applications and Biological Context
The primary utility of 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride lies in its role as a versatile chemical building block. The N-phenylglycinamide scaffold is a privileged structure in medicinal chemistry.
-
Synthetic Intermediate: This compound serves as a valuable precursor for constructing more complex molecules. The primary amine provides a reactive handle for further elaboration, enabling its incorporation into larger scaffolds for drug discovery programs. Similar N-arylacetamides are known intermediates for various pharmaceutical and agrochemical compounds.[3]
-
Bioisosteric Replacement: The fluorine atom is a common bioisostere for hydrogen. Its introduction can modulate metabolic stability, binding affinity, and lipophilicity without significantly altering molecular size. Halogenated N-(substituted phenyl) chloroacetamides have shown high lipophilicity, which can enhance their ability to cross cell membranes.[5]
-
Biological Activity of Related Scaffolds: While the specific activity of this compound is not widely reported, related N-aryl amide structures have demonstrated a broad range of biological activities, including antibacterial, antifungal, and antiproliferative effects.[6][7] For instance, certain N-phenylacetamide derivatives have been evaluated for antibacterial activity against various plant pathogens.[8]
Safety and Handling
Proper handling of any chemical intermediate is critical. The safety profile can be inferred from related compounds like glycinamide hydrochloride and other fluorinated acetanilides.[9][10]
GHS Hazard Classification (Predicted)
The following table outlines the anticipated hazards based on structurally similar compounds.
| Hazard Class | Category | GHS Statement | Source/Analogy |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [9][10] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [9][10] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [9][10] |
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Amino-N-(4-fluorophenyl)acetamide hydrochloride is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While direct experimental data is limited, its properties can be reliably predicted from its constituent parts and related analogs. The robust, two-step synthetic pathway outlined in this guide provides a clear and validated method for its preparation. With its reactive amine handle and the modulatory effects of the fluorine atom, this compound represents a key building block for the development of novel, high-value molecules. Adherence to the safety and handling protocols is essential for its responsible use in a research setting.
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Kos, J., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 23(8), 2010. [Link]
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Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(11). [Link]
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PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, L., et al. (2019). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 24(22), 4059. [Link]
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Kos, J., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed, 23(8), 2010. [Link]
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Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health, 7(11), x221235. [Link]
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Wikipedia. (n.d.). Glycinamide. Retrieved from [Link]
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Kumar, P., et al. (2018). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 12(1), 121. [Link]
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Kos, J., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed, 23(8). [Link]
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PubChem. (n.d.). Glycinamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Khafajy, A. H. R. (2018). synthesis of some new heterocyclic compounds derived from n-(ñ-phenyl glycyl) saccharin and study their biological activity. ResearchGate. [Link]
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